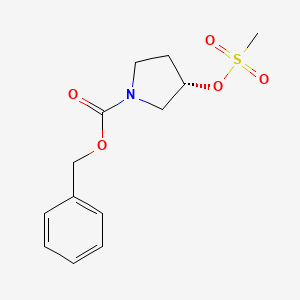
(4-ethylphenyl)(7-fluoro-1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-ethylphenyl)(7-fluoro-1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)methanone is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring . This ring is known for its various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The activity of 1,2,4-benzothiadiazine-1,1-dioxide is influenced by many functional groups attached to the ring .
Synthesis Analysis
The synthesis of 1,2,4-benzothiadiazine-1,1-dioxides has been reported in the literature . For instance, Francotte et al. reported a synthesis of 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides and tested as positive allosteric modulators of the AMPA receptors .Molecular Structure Analysis
The molecular formula of(4-ethylphenyl)(7-fluoro-1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)methanone is C24H20FNO3S . Its average mass is 421.484 Da and its monoisotopic mass is 421.114807 Da . Chemical Reactions Analysis
The chemical reactions of 1,2,4-benzothiadiazine-1,1-dioxide derivatives are influenced by the functional groups attached to the ring . For example, a halo group at the 7 and 8 positions of the ring can give active compounds . Other functional groups like alkyl, aryl, alkylamino, benzyl, keto, etc. at different positions of the 1,2,4-benzothiadiazine-1,1-dioxide ring are also responsible for the activity .Scientific Research Applications
Antimicrobial Activity
The 1,2,4-benzothiadiazine-1,1-dioxide ring, which is a part of the compound, has been reported to exhibit antimicrobial activity . This suggests that our compound could potentially be used in the development of new antimicrobial agents.
Antiviral Activity
Similarly, the 1,2,4-benzothiadiazine-1,1-dioxide ring has also been associated with antiviral activity . This indicates a potential application of our compound in antiviral drug development.
Antihypertensive Activity
The compound could potentially be used in the treatment of hypertension, as the 1,2,4-benzothiadiazine-1,1-dioxide ring has been reported to have antihypertensive effects .
Antidiabetic Activity
The 1,2,4-benzothiadiazine-1,1-dioxide ring has been associated with antidiabetic activity , suggesting a potential application of our compound in the treatment of diabetes.
Anticancer Activity
The compound could potentially be used in cancer treatment, as the 1,2,4-benzothiadiazine-1,1-dioxide ring has been reported to exhibit anticancer activity .
AMPA Receptor Modulation
The compound has been reported to show strong activity in vitro as a positive allosteric modulator of the AMPA receptors . This suggests a potential application in neurological research and drug development.
KATP Channel Activation
The 1,2,4-benzothiadiazine-1,1-dioxide ring has been associated with KATP channel activation . This indicates a potential application of our compound in the treatment of diseases related to potassium channels.
Organotin Carboxylate Complexes
The compound could potentially be used in the synthesis of organotin carboxylate complexes . These complexes have been studied for their potential applications in medicine, biology, catalysis, and materials science.
Mechanism of Action
Future Directions
The 1,2,4-benzothiadiazine-1,1-dioxide ring and its derivatives, including (4-ethylphenyl)(7-fluoro-1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)methanone, continue to be an area of interest in medicinal chemistry research . Future directions may include the synthesis of new derivatives, exploration of their pharmacological activities, and the study of their structure-activity relationships .
properties
IUPAC Name |
(4-ethylphenyl)-(7-fluoro-1,1-dioxo-4-phenyl-1λ6,4-benzothiazin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FNO3S/c1-2-16-8-10-17(11-9-16)23(26)22-15-25(19-6-4-3-5-7-19)20-13-12-18(24)14-21(20)29(22,27)28/h3-15H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPAVEMFFFJZHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=C(C=C3)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,3-diisobutyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2703864.png)
![2H-[1,2,4]triazino[3,4-b]quinazoline-3,6(1H,4H)-dione](/img/structure/B2703867.png)

![1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2703871.png)

![Methyl (E)-4-[4-[(4-chlorophenyl)-hydroxymethyl]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2703876.png)

![N-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2703879.png)

![4-Chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid](/img/structure/B2703882.png)



